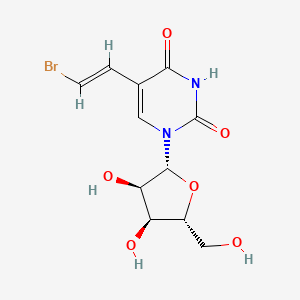

5-(2-Bromovinyl)uridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13BrN2O6 |

|---|---|

Molecular Weight |

349.13 g/mol |

IUPAC Name |

5-[(E)-2-bromoethenyl]-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H13BrN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1+/t6-,7-,8-,10-/m1/s1 |

InChI Key |

GCQYYIHYQMVWLT-YPLKXGEDSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)/C=C/Br |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr |

Synonyms |

5-(2-bromovinyl)uridine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications for Research

Established Synthetic Routes for 5-(2-Bromovinyl)uridine (BVDU) and Related Analogues

Several established synthetic routes provide access to BVDU and its derivatives. These methods often involve the modification of a pre-existing pyrimidine (B1678525) scaffold, such as uracil (B121893) or uridine (B1682114), at the C5 position.

Strategies Employing 5-Formyluracil (B14596) and Carbon Tetrabromide

One of the foundational approaches to the synthesis of the 5-(2-bromovinyl)uracil moiety involves the use of 5-formyluracil as a key starting material. A common strategy proceeds through a Knoevenagel condensation of 5-formyluracil with malonic acid in the presence of a base like piperidine (B6355638) to yield (E)-5-(2-carboxyvinyl)uracil. rsc.org This intermediate is then subjected to a halo-decarboxylation reaction. While the specific use of carbon tetrabromide for this transformation is not extensively detailed in prominent literature for BVDU itself, the general principle involves the reaction of the carboxyvinyl intermediate with a halogenating agent. A more frequently documented method for this step is the use of N-bromosuccinimide (NBS) to furnish (E)-5-(2-bromovinyl)uracil. rsc.org This pyrimidine base can then be glycosylated to afford the corresponding nucleosides, including BVDU. rsc.org

An alternative, though less specifically documented pathway for the direct conversion of the formyl group, could theoretically involve a Wittig-type reaction. The Wittig reaction is a well-established method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide. dalalinstitute.com In this hypothetical scenario, 5-formyluracil would react with a brominated Wittig reagent, such as (bromomethyl)triphenylphosphonium bromide, to directly form the bromovinyl group. However, the synthesis via the (E)-5-(2-carboxyvinyl)uracil intermediate is a more commonly cited route in the literature. rsc.orgnih.govresearchgate.net

Approaches from 5-Iodouridine (B31010) and Heck Reaction Steps

A more contemporary and widely utilized method for the synthesis of BVDU and its analogues employs the palladium-catalyzed Heck reaction. open.ac.uk This powerful cross-coupling reaction allows for the formation of a carbon-carbon bond between an unsaturated halide and an alkene. In the context of BVDU synthesis, 5-iodouridine serves as a key precursor. nih.govresearchgate.net

The Heck reaction typically involves reacting 5-iodouridine with an appropriate vinylating agent, such as ethyl acrylate, in the presence of a palladium catalyst and a base. This initially forms a C5-alkenyl-substituted uridine derivative. Subsequent chemical modifications are then required to convert this intermediate into the final this compound product. The synthesis of (E)-4-Thio-5-(2-bromovinyl)uridine, for instance, has been achieved starting from uridine via iodination, followed by a Heck reaction. researchgate.net The versatility of the Heck reaction allows for the introduction of various vinyl groups at the C5 position, making it a valuable tool for creating a diverse library of BVDU analogues.

| Starting Material | Key Reaction | Product | Reference |

| 5-Iodouridine | Heck Reaction | 5-Alkenyl Uridine Derivative | researchgate.net |

Palladium-Catalyzed C-H Olefination for Uridine Analogues

In a move towards more atom-economical and environmentally friendly synthetic methods, palladium-catalyzed C-H olefination has emerged as a powerful strategy for the synthesis of C5-alkene modified uridine analogues. nih.govresearchgate.net This approach avoids the pre-functionalization of the C5 position with a halogen, which is a requirement for traditional cross-coupling reactions like the Heck reaction.

This methodology facilitates the direct coupling of a C-H bond at the C5 position of the uracil ring with an alkene. The reaction is typically carried out in the presence of a palladium catalyst and an oxidant. This protocol has been successfully applied to a range of substrates, including unprotected uridine, deoxyuridine, and even uridine monophosphate. nih.govresearchgate.net The ability to perform this transformation on unprotected nucleosides simplifies the synthetic sequence by eliminating the need for protection and deprotection steps. This direct C-H olefination provides an efficient route to various 5-alkenyl uridines, which are key intermediates for or can be directly converted to BVDU and its analogues.

Enantioselective Synthesis of Advanced this compound Analogues (e.g., L-BHDU) for Specific Research Applications

The stereochemistry of nucleoside analogues can have a profound impact on their biological activity and toxicity. While naturally occurring nucleosides belong to the D-configuration, research has shown that L-nucleosides can also exhibit potent biological effects, often with an improved therapeutic profile. This has driven the development of enantioselective synthetic methods to access specific stereoisomers of BVDU analogues for detailed pharmacological evaluation.

Chiral Pure Dioxolane Intermediates

A key strategy for the enantioselective synthesis of certain BVDU analogues, such as β-L-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl) uracil (L-BHDU), relies on the use of chiral pure dioxolane intermediates. researchgate.net Dioxolane nucleoside analogues are a class of compounds where the furanose sugar ring is replaced by a 1,3-dioxolane (B20135) ring.

The synthesis of these chiral building blocks is a critical step. One approach involves the resolution of a racemic dioxolane intermediate. However, more efficient methods have been developed that utilize diastereomeric chiral amine salt formation to obtain enantiomerically pure dioxolane intermediates (ee ≥ 99%). researchgate.net For example, the neutralization of an amine carboxylate salt of L-dioxolane can provide the enantiomerically pure L-dioxolane. researchgate.net This optically pure intermediate is then used to construct the final L-nucleoside analogue, such as L-BHDU, thereby ensuring the desired stereochemistry in the final product. researchgate.net The development of scalable and chromatography-free methods for preparing these chiral intermediates is crucial for the large-scale synthesis required for preclinical studies. researchgate.net

Design and Synthesis of L-Configuration Analogues for Specificity Studies

The design and synthesis of L-configuration analogues of BVDU are driven by the need to understand the stereochemical requirements for antiviral activity and to potentially develop more selective therapeutic agents. dalalinstitute.com It has been observed for some nucleoside analogues that the L-enantiomer can possess comparable or even superior antiviral activity to the natural D-enantiomer, while exhibiting lower cytotoxicity towards host cells.

The synthesis of L-BHDU, a potent and selective inhibitor of the varicella-zoster virus (VZV), serves as a prime example. researchgate.net Its synthesis involves the coupling of the chiral pure L-dioxolane intermediate with a suitably modified uracil base. The rationale behind investigating L-analogues is based on the differential recognition by viral and cellular enzymes. Viral polymerases or kinases may be more permissive and able to accommodate the unnatural L-configuration, while host cell enzymes are often highly specific for D-nucleosides. This can lead to a wider therapeutic window for the L-analogue. The detailed study of these L-configuration analogues provides valuable insights into the structure-activity relationships and the mechanism of action of this class of antiviral compounds. researchgate.net

| Compound | Chirality | Key Intermediate | Rationale | Reference |

| L-BHDU | L-configuration | Chiral Pure L-Dioxolane | Improved selectivity and therapeutic profile | researchgate.net |

Derivatization Strategies for Enhancing Research Probing Capabilities

The modification of 5-substituted uridines, including this compound, is a key strategy for developing probes with enhanced capabilities for biological research. googleapis.comcuni.cz Derivatization at the C-5 position is a common approach due to its significant impact on the biological and biophysical properties of the resulting nucleosides. researchgate.net These modifications can introduce functionalities that allow for fluorescence detection, photo-crosslinking, or other biochemical probing techniques, thereby expanding the utility of the original compound in cellular and molecular studies. cuni.czresearchgate.net

The development of fluorescent nucleoside analogues is crucial for visualizing and monitoring nucleic acids in real-time. A primary strategy involves modifying the C-5 position of uridine to introduce or extend a fluorophore. researchgate.net This is often achieved by expanding the nucleobase's conjugated system through the attachment of aromatic or heteroaromatic groups, which can enhance quantum yields and shift emission wavelengths into the visible spectrum. researchgate.netrsc.orgacs.org

Common synthetic methods for creating these fluorescent probes include palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck alkenylation reactions. rsc.org These methods allow for the direct attachment of various aromatic moieties to the C-5 position of the uracil base, either directly or via linkers such as vinyl or styryl groups. rsc.org The choice of the attached group significantly influences the photophysical properties of the resulting analogue. For instance, creating analogues with a 5-(benzo[b]thiophen-2-yl)pyrimidine or a 4H-cyclopenta[d]thiazole core has been shown to produce microenvironment-sensitive probes whose fluorescence changes in response to their surroundings. acs.orgacs.org

Table 1: Examples of 5-Substituted Uridine Analogues with Fluorescent Properties

| Uridine Analogue Core | Synthetic Approach | Key Feature | Reference |

| 5-(Hetero)aromatic-2'-deoxyuridine | Suzuki-Miyaura & Heck Reactions | Introduction of aromatic moieties to improve fluorescence quantum yield. | rsc.org |

| 5-(Benzo[b]thiophen-2-yl)pyrimidine | Palladium-catalyzed cross-coupling | Creates a microenvironment-sensitive fluorescent probe. | acs.org |

| 5-(Benzofuran-2-yl)deoxyuridine | Not specified | Acts as a "turn-on" probe for detecting single-stranded DNA or RNA. | researchgate.net |

| 5-(4H-Cyclopenta[d]thiazolyl)uridine | Hantzsch synthesis reaction | Exhibits strong solvent- and pH-dependent fluorescence. | acs.org |

These fluorescently tagged uridine analogues serve as powerful tools for studying DNA and RNA structure, function, and dynamics within complex biological systems. researchgate.net

Thiouridine analogues, where an oxygen atom in the nucleoside is replaced by sulfur, are valuable tools for biochemical probing, particularly in the study of enzyme-substrate interactions and RNA structure. The sulfur atom can act as a photo-crosslinking agent or a site for specific chemical modifications. chemrxiv.orgresearchgate.net The synthesis of (E)-4-Thio-5-(2-bromovinyl)uridine combines the features of a 5-substituted uridine with the photoreactive properties of a thiocarbonyl group. researchgate.net

A significant advancement in this area is the development of synergistic platforms that combine biocatalysis and chemical synthesis. chemrxiv.orgnih.govworktribe.com For example, 4'-thiouridine can be produced and then enzymatically diversified to yield intermediates like 5-iodo-4'-thiouridine. This intermediate can then be chemically converted into novel probes, such as 5-ethynyl-4'-thiouridine, which has been successfully used to monitor newly synthesized RNA in living cells. chemrxiv.orgnih.govworktribe.com

For site-specific incorporation into oligonucleotides, phosphoramidite (B1245037) chemistry is often employed. A notable development is the use of an S-pivaloyloxymethyl (PivOM) group to protect the thiol function of 4-thiouridine (B1664626) during solid-phase RNA synthesis. researchgate.net This protecting group is stable during the standard synthesis cycle but can be easily removed afterward. researchgate.net

Table 2: Synthetic Approaches for Thiouridine Analogues

| Thiouridine Analogue | Synthetic Strategy | Application | Reference |

| 5-Ethynyl-4'-thiouridine | Combined biocatalytic and chemical synthesis from 4'-thiouridine. | Metabolic labeling and monitoring of de novo RNA synthesis. | chemrxiv.orgnih.govworktribe.com |

| 4-Thiouridine-containing oligoribonucleotides | Solid-phase synthesis using an S-pivaloyloxymethyl protected phosphoramidite. | Photoaffinity probes for studying enzyme-substrate complexes. | researchgate.net |

| 4'-ThioUTP and 4'-ThioCTP | One-pot phosphorylation of protected 4'-thiouridine derivatives. | Used in SELEX (Systematic Evolution of Ligands by Exponential Enrichment). | oup.com |

These thiouridine-based probes provide unique capabilities for investigating the intricate processes of RNA metabolism and interaction with proteins. chemrxiv.orgresearchgate.net

Synthesis of Fluorescently Tagged 5-Substituted Uridine Analogues

Methodological Advancements in Chemical Synthesis of Uridine Derivatives

Recent years have seen significant progress in the methodologies for synthesizing uridine derivatives, driven by the need for more efficient, selective, and environmentally friendly processes. These advancements range from novel reaction mechanisms and catalytic systems to the application of biocatalysis and flow chemistry. nih.govnih.gov

One area of advancement is in the synthesis of fluorinated nucleoside analogues, which are important as antiviral and anticancer agents. nih.gov Detailed mechanistic studies have provided insights beyond simple SN1 or SN2 pathways, suggesting that neighboring-group participation plays a crucial role in the direct fluorination of the sugar moiety. nih.gov Understanding these mechanisms is key to designing more efficient synthetic routes. nih.gov

The synthesis of (E)-5-(2-bromovinyl)-2'-deoxy-L-uridine (L-BVdU), the L-enantiomer of the natural D-configuration, represents a significant stereochemical modification. nih.gov This analogue demonstrates how altering the stereochemistry of the sugar can lead to compounds with different biological profiles, such as reduced cytotoxicity while retaining antiviral activity. nih.gov

Furthermore, the application of modern synthetic techniques has led to improved efficiency and selectivity. The use of immobilized enzymes, such as lipases, in continuous-flow microreactors allows for the highly efficient and regioselective acylation of uridine derivatives at the primary hydroxyl group. nih.gov This approach offers advantages over traditional batch chemistry, including better process control, easier scale-up, and reduced waste. nih.gov Additionally, photoredox catalysis has emerged as a powerful tool for C-H bond functionalization, opening new avenues for modifying the carbohydrate portion of nucleosides under mild conditions. researchgate.net

Table 3: Key Methodological Advancements in Uridine Derivative Synthesis

| Methodology | Description | Significance | Reference |

| Mechanistic Insight | Elucidation of a neighboring-group participation mechanism in fluorination reactions. | Enables more rational design of synthetic strategies for fluorinated nucleosides. | nih.gov |

| Stereoselective Synthesis | Preparation of L-enantiomers, such as L-BVdU. | Creates analogues with potentially improved therapeutic indices. | nih.gov |

| Enzymatic Flow Chemistry | Regioselective acylation of uridine derivatives using immobilized lipase (B570770) in a microreactor. | Provides a highly efficient, controllable, and green synthetic method. | nih.gov |

| Photoredox Catalysis | C-H bond activation on the sugar moiety. | Offers new retrosynthetic disconnections for modifying complex nucleosides. | researchgate.net |

These methodological advancements not only facilitate the synthesis of known uridine derivatives like this compound but also pave the way for the discovery of novel analogues with enhanced properties for research and therapeutic applications. mit.edu

Molecular Mechanisms of Antiviral Activity in Viral Models

Role of Viral and Host Cell Kinases in Phosphorylation and Activation

The initiation of BVDU's antiviral activity is critically dependent on its phosphorylation, a process catalyzed by both viral and host cell enzymes. nih.govfrontiersin.org This enzymatic conversion is the cornerstone of BVDU's selective action against susceptible viruses.

The primary determinant of BVDU's selectivity is the viral-encoded thymidine (B127349) kinase (TK). nih.govnih.gov The TK produced by HSV-1 and VZV exhibits a high affinity for BVDU, efficiently phosphorylating it. nih.govnih.govnih.gov In contrast, the TK of herpes simplex virus type 2 (HSV-2) phosphorylates BVDU only to its monophosphate form, and mammalian cellular TKs have a poor affinity for BVDU. nih.govresearchgate.net This differential phosphorylation is a key reason for BVDU's potent activity against HSV-1 and VZV, while being significantly less active against HSV-2. nih.gov Studies have shown that the HSV-1 and VZV TKs can catalyze both the initial phosphorylation to BVDU-monophosphate (BVDU-MP) and the subsequent phosphorylation to BVDU-diphosphate (BVDU-DP). nih.govnih.govgoogle.comacs.org The structural basis for this specificity lies in the active site of the viral TK, which can accommodate the 5-(2-bromovinyl) substituent of BVDU. pdbj.org

Research Finding: The thymidine kinases of Feline Herpesvirus (FHV) and Canine Herpesvirus (CHV), while related to HSV-1 TK, have a more restricted substrate recognition. Although they can phosphorylate BVDU, they are likely deficient in the thymidylate kinase activity required to convert BVDU-MP to BVDU-DP, which may explain the compound's poor inhibition of these viruses in cell culture. researchgate.net

Following the initial phosphorylation steps by the viral TK, host cell kinases are responsible for the final phosphorylation step. nih.govgoogle.comacs.org Specifically, cellular nucleoside-diphosphate kinase (NDP kinase) catalyzes the conversion of BVDU-DP to its active triphosphate form, BVDU-triphosphate (BVDU-TP). researchgate.net This reliance on a host cell enzyme for the final activation step is a common feature for many nucleoside analogue antiviral drugs. acs.org

The sequential phosphorylation of BVDU is a prerequisite for its antiviral activity. The process begins with the formation of BVDU-5'-monophosphate (BVDU-MP), followed by BVDU-5'-diphosphate (BVDU-DP), and finally BVDU-5'-triphosphate (BVDU-TP). nih.gov

BVDU-MP: The initial product of phosphorylation by viral TK. In some cellular contexts, BVDU-MP has been shown to be a competitive inhibitor of thymidylate synthase. nih.govresearchgate.net

BVDU-DP: Formed from BVDU-MP, a reaction also efficiently catalyzed by HSV-1 and VZV TK. nih.govoup.com

BVDU-TP: The final active metabolite, which directly interferes with viral DNA replication. nih.govnih.govmedchemexpress.commedchemexpress.com

The efficient conversion to the triphosphate form is crucial, as demonstrated by studies with equine herpesvirus type 1 (EHV-1). While the EHV-1 TK can phosphorylate BVDU, the virus remains relatively resistant to the drug. This suggests that the subsequent conversion of BVDU-MP to the di- and triphosphate forms may be inefficient, or that the resulting BVDU-TP does not effectively inhibit the EHV-1 DNA polymerase. nih.gov

| Phosphorylation Step | Primary Enzyme(s) Involved | Product |

| BVDU → BVDU-MP | Viral Thymidine Kinase (HSV-1, VZV) nih.gov | BVDU-monophosphate |

| BVDU-MP → BVDU-DP | Viral Thymidine Kinase (HSV-1, VZV) nih.govoup.com | BVDU-diphosphate |

| BVDU-DP → BVDU-TP | Host Cell Nucleoside-Diphosphate Kinase researchgate.net | BVDU-triphosphate |

Host Cell Kinase Contributions to Nucleotide Formation

Interference with Viral Nucleic Acid Synthesis

The active form of BVDU, BVDU-TP, disrupts viral replication through direct interaction with the viral DNA polymerase. nih.govmedchemexpress.compnas.org

BVDU-TP acts as a competitive inhibitor of the viral DNA polymerase with respect to the natural substrate, deoxythymidine triphosphate (dTTP). nih.govmdpi.com The structural similarity between BVDU-TP and dTTP allows the former to bind to the active site of the viral DNA polymerase, thereby preventing the incorporation of the natural nucleotide and halting DNA chain elongation. patsnap.com The inhibitory effect of BVDU-TP is more potent against the HSV-1 DNA polymerase than against cellular DNA polymerases, contributing to its selective antiviral effect. pnas.org

| Enzyme | Natural Substrate | Competitive Inhibitor |

| Viral DNA Polymerase | Deoxythymidine triphosphate (dTTP) | 5-(2-Bromovinyl)uridine-triphosphate (BVDU-TP) nih.govmdpi.com |

Competitive Inhibition of Viral DNA Polymerase

Modulation of Cellular Nucleotide Pools by this compound Analogues

A key aspect of the antiviral strategy of BVDU and its analogues involves the disruption of the cellular nucleotide balance, which is essential for viral DNA synthesis. By altering the concentrations of available nucleotide precursors, these compounds can effectively starve the virus of the building blocks it needs to replicate its genome.

A primary mechanism by which analogues of this compound exert their antiviral effect is through the depletion of intracellular deoxythymidine triphosphate (dTTP) pools. biorxiv.orgcolab.ws Herpesviruses, including Varicella-Zoster Virus (VZV), are known to induce an increase in the cellular dTTP pool to support their own DNA replication. biorxiv.org Both BVDU and its analogue, L-BHDU, have been shown to counteract this by reducing the availability of dTTP, albeit through different mechanisms.

For instance, treatment of VZV-infected cells with L-BHDU has been observed to decrease the cellular dTTP pool by nearly four-fold. biorxiv.org This depletion is a critical component of its antiviral activity, as it directly limits the resources available for the synthesis of new viral DNA. The active forms of L-BHDU are thought to interfere with the pyrimidine (B1678525) biosynthesis pathway, leading to this reduction in dTTP levels. biorxiv.org

In the case of BVDU, its monophosphorylated form (BVDU-MP) is known to be a potent inhibitor of cellular thymidylate synthase. researchgate.net This enzyme is crucial for the de novo synthesis of thymidylate, a precursor of dTTP. By blocking this enzyme, BVDU-MP effectively halts a key step in the production of dTTP, thereby depleting the intracellular pool and hindering viral replication.

Antiviral Spectrum and Selectivity in in Vitro and Preclinical Models

Efficacy Against Herpes Simplex Virus Type 1 (HSV-1) in Cell Culture Models

Brivudine (B1684500) demonstrates potent and selective inhibitory effects against Herpes Simplex Virus Type 1 (HSV-1) in various cell culture systems. pnas.orgnih.govmdpi.com The compound's antiviral action is contingent upon its phosphorylation by the virus-encoded thymidine (B127349) kinase (TK), an enzymatic step that does not efficiently occur with the human equivalent enzyme. mdpi.commdpi.comwikipedia.org Once phosphorylated to its active triphosphate form, brivudine 5'-triphosphate, it interferes with the viral DNA polymerase, thereby inhibiting viral replication. mdpi.commdpi.com

The inhibitory concentration of Brivudine can vary depending on the specific HSV-1 strain and the assay conditions. Research has shown that it can inhibit plaque formation by 50% (ID50) at concentrations as low as 0.01 to 0.02 µM. nih.gov However, some HSV-1 strains have shown resistance, underscoring the importance of the viral thymidine kinase for the drug's activity. nih.gov Metabolic studies have confirmed that in HSV-1-infected cells, Brivudine is effectively converted to its active triphosphate metabolite, whereas this conversion is significantly impaired in uninfected cells. asm.org

| HSV-1 Strain | Cell Line | 50% Inhibitory Dose (ID50) |

|---|---|---|

| KOS, F, McIntyre | Primary Rabbit Kidney (PRK) | 0.004-0.02 µg/mL |

| McIntyre | Vero | 0.02 µg/mL |

| 413 | Vero | 0.04 µg/mL |

| F | Vero | 0.06 µg/mL |

| Kupka | Primary Rabbit Testes (PRT) | 0.01-0.02 µM |

| 64 (clinical isolate) | Primary Rabbit Testes (PRT) | 0.01-0.02 µM |

Data sourced from multiple in vitro studies. pnas.orgnih.govasm.org The ID50 represents the concentration of the drug required to inhibit the viral plaque formation or cytopathic effect by 50%.

Activity Against Varicella-Zoster Virus (VZV) in Cell Culture and Animal Models

Brivudine is exceptionally potent against the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. nih.gov In cell culture models, its inhibitory concentrations against VZV are reported to be significantly lower—up to 200 to 1000 times—than those of other nucleoside analogues like acyclovir (B1169) and penciclovir (B1679225). wikipedia.org The high potency is attributed to the efficient phosphorylation of Brivudine by the VZV-encoded thymidine kinase. mdpi.comnih.gov

Studies using human embryonic fibroblasts have demonstrated that Brivudine can inhibit VZV focus formation, antigen formation, and cytopathogenicity at very low concentrations, with 50% inhibitory doses (ID50) ranging from 0.001 to 0.01 µg/mL depending on the assay. nih.gov Importantly, the compound shows high selectivity, as it does not affect the viability of the host cells even at concentrations thousands of times higher than its effective antiviral dose. nih.gov Its activity is critically dependent on a functional viral TK, as thymidine kinase-deficient VZV mutants are not susceptible to the drug. nih.gov

Preclinical animal models have also confirmed the in vivo efficacy of Brivudine. Successful treatment of experimental HSV-1 encephalitis in mice and keratitis in rabbits has been demonstrated, supporting its potential for systemic use in VZV infections. nih.gov

Activity Against Other Herpesviruses (e.g., HSV-2, EBV, PRV, HCMV)

The antiviral spectrum of Brivudine is highly specific. While potent against HSV-1 and VZV, it is significantly less active against Herpes Simplex Virus Type 2 (HSV-2). nih.govwikipedia.org The disparity in activity is due to differences in the metabolic activation of the drug. asm.org Research has shown that HSV-2-infected cells can only phosphorylate Brivudine to its monophosphate form and fail to convert it further to the active triphosphate derivative. asm.org This metabolic block explains the 50 to 500-fold reduction in antiviral potency against HSV-2 compared to HSV-1. asm.org

Brivudine's activity extends to other herpesviruses, though with varying potency:

Pseudorabies Virus (PRV): Brivudine is a potent inhibitor of PRV (also known as Suid herpesvirus 1) in vitro, with ID50 values ranging from 0.02 to 0.23 µM. nih.gov However, in a mouse model of PRV infection, the compound failed to provide protection despite its high in vitro activity. nih.gov

Epstein-Barr Virus (EBV): Brivudine has demonstrated activity against EBV. In vitro studies have shown it can inhibit parameters of EBV infection. nih.gov Further, in vivo studies using nude mice transplanted with EBV-associated tumor cells found that Brivudine could effectively reduce tumor growth and the expression of viral capsid antigen (VCA). nih.gov It has also been used in combination with other agents to enhance cytotoxic effects on EBV-positive gastric carcinoma cells. spandidos-publications.com

Human Cytomegalovirus (HCMV): Brivudine's activity against HCMV is modest or less pronounced. mdpi.comkuleuven.be Plaque reduction assays have been used to determine inhibitory concentrations, but its potency is considered low against HCMV strains like AD-169 and Davis. medchemexpress.com

| Virus | 50% Inhibitory Dose (ID50) | Comments |

|---|---|---|

| Herpes Simplex Virus Type 2 (HSV-2) | 8 µM - 27 µM | Significantly less active than against HSV-1 due to inefficient phosphorylation. nih.govnih.gov |

| Pseudorabies Virus (PRV) | 0.02 - 0.23 µM | Potent in vitro, but lacked efficacy in a mouse model. nih.govnih.gov |

| Epstein-Barr Virus (EBV) | Active in vitro and in vivo | Inhibits EBV-associated tumor growth in nude mice. nih.gov |

| Human Cytomegalovirus (HCMV) | Low to modest activity | Considered less effective against HCMV compared to other herpesviruses. mdpi.commedchemexpress.com |

Comparative Antiviral Activity with Other Nucleoside Analogues in Research Settings

In research settings, Brivudine has been extensively compared with other nucleoside analogues, particularly in its activity against VZV. Multiple studies have consistently ranked Brivudine as one of the most potent and selective anti-VZV compounds available. google.comresearchgate.netdrugbank.com

A comprehensive study evaluating a wide range of antivirals against 16 clinical isolates of VZV established a clear hierarchy of selectivity. Brivudine (BVDU) was found to be more selective than acyclovir (ACV), penciclovir (PCV), and ganciclovir (B1264) (GCV). nih.gov The compound's potency against VZV is frequently reported to be 200 to 1000 times greater than that of acyclovir and penciclovir. wikipedia.org

Against HSV-1, Brivudine also demonstrates high potency, often greater than standard agents like idoxuridine. nih.govwikipedia.org However, its narrow spectrum, particularly its poor activity against HSV-2, distinguishes it from broader-spectrum agents like acyclovir. nih.gov

| Selectivity Ranking | Compound |

|---|---|

| 1 | Sorivudine (BVaraU) |

| 2 | Brivudine (BVDU) |

| 3 | CVDU / CVDC |

| 4 | H2G |

| 5 | Acyclovir (ACV) |

| 6 | Penciclovir (PCV) / Ganciclovir (GCV) |

This table represents a simplified order of decreasing selectivity against 14 thymidine kinase-positive VZV clinical isolates as reported in research findings. nih.gov The lower the rank number, the higher the selectivity.

Selectivity Profile Against Viral vs. Host Cell Processes in Preclinical Systems

The high selectivity of Brivudine is a key feature of its preclinical profile and is primarily based on its differential activation in virus-infected versus uninfected host cells. nih.govnih.gov The mechanism hinges on the compound's requirement for phosphorylation by a viral-specific thymidine kinase (TK), an enzyme encoded by HSV-1 and VZV but not by the host cell in the same manner. mdpi.comwikipedia.org Human cellular TK does not efficiently recognize Brivudine as a substrate, thus the active, replication-inhibiting form of the drug is not generated to any significant extent in uninfected cells. wikipedia.org This minimizes incorporation into the host's DNA and reduces the potential for cytotoxicity. nih.gov

This initial phosphorylation is the critical selective step. mdpi.com Following conversion to its monophosphate and diphosphate (B83284) forms by the viral TK, cellular kinases then convert it to the active triphosphate metabolite, Brivudine 5'-triphosphate (BVDU-TP). mdpi.com BVDU-TP then acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase, leading to the termination of the growing DNA chain and the production of non-functional viral DNA. mdpi.commdpi.com

Furthermore, even after activation, BVDU-TP shows a greater affinity for the viral DNA polymerase than for cellular DNA polymerases, adding another layer of selectivity. mdpi.com Studies have shown that the concentration of Brivudine needed to inhibit viral DNA polymerase is 10 to 100 times lower than that required to inhibit host cellular DNA polymerases α, β, and γ. portico.org

| Enzyme Target | Activity/Affinity | Comment |

|---|---|---|

| Viral Thymidine Kinase (HSV-1, VZV) | High | Efficiently phosphorylates Brivudine, which is the essential activation step. mdpi.comwikipedia.org |

| Human Thymidine Kinase | Low / Negligible | Does not efficiently phosphorylate Brivudine, preventing activation in uninfected cells. wikipedia.org |

| Viral DNA Polymerase | High | The active triphosphate form is a potent inhibitor. mdpi.comportico.org |

| Human DNA Polymerases (α, β, γ) | Low | Inhibition is 10-100 times less potent compared to viral polymerase. portico.org |

Mechanisms of Viral Resistance to 5 2 Bromovinyl Uridine

Genetic Basis of Resistance in Viral Strains

The genetic foundation of viral resistance to 5-(2-bromovinyl)uridine and its analogs predominantly lies in mutations within the genes encoding viral enzymes that are critical for the drug's mechanism of action. These mutations can prevent the activation of the prodrug or reduce the susceptibility of the viral replication machinery to the activated drug.

The primary mechanism of resistance to this compound and its analogs, such as brivudine (B1684500) (BVDU), involves mutations in the viral thymidine (B127349) kinase (TK) gene. nih.govfrontiersin.org The viral TK is essential for the initial phosphorylation of these nucleoside analogs, a critical step for their activation. nih.gov Mutations in the TK gene can lead to several outcomes that confer resistance:

Deficient TK Activity: Frameshift mutations resulting from the insertion or deletion of nucleotides can lead to the production of a truncated and non-functional TK enzyme. nih.gov

Altered Substrate Specificity: Single nucleotide substitutions can result in amino acid changes in the TK protein. These changes can alter the enzyme's substrate specificity, reducing its ability to phosphorylate this compound analogs while potentially retaining its function for natural nucleosides. researchgate.netnih.gov For instance, in Varicella-Zoster Virus (VZV), specific mutations conferring resistance to the this compound analog L-BHDU have been identified in the ATP-binding domain (G22R) and the nucleoside-binding domain (R130Q) of the viral TK. researchgate.net

Studies on acyclovir-resistant Herpes Simplex Virus (HSV) isolates, which often show cross-resistance, have revealed that a significant percentage of resistance is due to mutations in the viral TK gene. frontiersin.org These mutations can be either nucleotide substitutions or frameshift mutations. frontiersin.org

Table 1: Examples of Thymidine Kinase Mutations Conferring Resistance to this compound Analogs

| Virus | Analog | Mutation Location | Consequence |

| Varicella-Zoster Virus (VZV) | L-BHDU | ATP-binding domain (G22R) | Resistance |

| Varicella-Zoster Virus (VZV) | L-BHDU | Nucleoside-binding domain (R130Q) | Resistance |

| Herpes Simplex Virus (HSV) | Acyclovir (B1169) (cross-resistant) | Various | Frameshift or amino acid substitution |

While less common than TK mutations, alterations in the viral DNA polymerase can also confer resistance to nucleoside analogs. nih.gov The triphosphate form of this compound acts as an inhibitor of the viral DNA polymerase. acs.org Mutations in the gene encoding this enzyme can reduce its affinity for the activated drug, thereby diminishing its inhibitory effect. mdpi.com

In some instances, viral strains resistant to certain nucleoside analogs have been found to harbor mutations in the DNA polymerase gene. asm.org While specific mutations in the DNA polymerase conferring resistance solely to this compound are not as extensively documented as TK mutations, the potential for this mechanism exists, particularly in the context of cross-resistance. nih.gov For example, mutations in the viral DNA polymerase are a known mechanism of resistance to other antiviral drugs like foscarnet (B613817) and cidofovir, and some of these mutations can confer cross-resistance to nucleoside analogs. fda.gov

Mutations in Viral Thymidine Kinase (TK) Genes

Phenotypic and Genotypic Characterization of Resistant Viral Isolates in Research

The characterization of resistant viral isolates is essential for understanding the mechanisms of resistance and for clinical surveillance. This involves both phenotypic and genotypic analyses.

Phenotypic characterization typically involves determining the susceptibility of the viral isolate to a panel of antiviral drugs in cell culture. nih.gov Plaque reduction assays or yield reduction assays are commonly used to determine the 50% effective concentration (EC₅₀) of a drug, which is the concentration required to inhibit viral replication by 50%. nih.gov A significant increase in the EC₅₀ value for a particular drug compared to a wild-type reference strain indicates resistance. Phenotypic analysis can also involve assessing the TK activity of the resistant isolate, which is often found to be reduced or absent in strains with TK mutations. researchgate.net

Genotypic characterization involves sequencing the viral genes known to be associated with resistance, primarily the thymidine kinase and DNA polymerase genes. nih.gov This allows for the identification of specific mutations, such as nucleotide substitutions, deletions, or insertions, that are responsible for the resistant phenotype. researchgate.net Comparing the sequences of resistant isolates to those of susceptible strains helps in identifying novel resistance-conferring mutations. researchgate.net

Strategies for Overcoming Resistance in In Vitro Models

Overcoming viral resistance is a key goal in antiviral research. Several strategies have been explored in in vitro models to combat resistance to this compound and other nucleoside analogs.

One approach involves the use of drug combinations. nih.gov Combining drugs with different mechanisms of action can be effective against resistant strains. For example, a virus resistant to a TK-dependent drug like this compound may still be susceptible to a DNA polymerase inhibitor like foscarnet. researchgate.net The use of combination therapy from the outset of treatment may also help to prevent the emergence of resistance by making it more difficult for the virus to simultaneously develop mutations against two different targets. nih.gov

Another innovative in vitro strategy that has been investigated is the manipulation of cellular metabolic pathways. For the this compound analog L-BHDU, it was found that the addition of exogenous pyrimidines (thymidine and uridine) could rescue VZV from the drug's inhibitory effects in dividing cells. biorxiv.org This suggests that L-BHDU may act by blocking the pyrimidine (B1678525) salvage pathway. biorxiv.org Therefore, a potential strategy to enhance the efficacy of such drugs could involve co-administering agents that further disrupt nucleotide metabolism, creating a synergistic antiviral effect.

Furthermore, the development of novel nucleoside analogs that are less susceptible to existing resistance mechanisms is an ongoing area of research. This includes designing compounds that can be activated by different viral or cellular kinases or that have a higher affinity for mutant forms of the target enzymes.

Cellular Interactions and Metabolism of 5 2 Bromovinyl Uridine

Cellular Uptake and Intracellular Distribution

The entry of 5-(2-Bromovinyl)uridine (BVUrd) and its deoxyribonucleoside counterpart, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), into host cells is a critical first step for their antiviral activity. While the precise mechanisms of cellular uptake for BVUrd are not as extensively detailed as for some other nucleoside analogs, it is generally understood that nucleosides and their analogs utilize host cell nucleoside transporters to cross the plasma membrane. Once inside the cell, their distribution is influenced by their subsequent metabolic conversions.

In mock-infected cells, the uptake and accumulation of these compounds are relatively limited. For instance, in Vero cells incubated with BVDU, only a small amount of the parent compound is detected in the acid-soluble extracts. nih.govasm.org This suggests that in the absence of viral enzymes, the compound is not efficiently trapped intracellularly through phosphorylation.

The intracellular landscape changes dramatically in virus-infected cells, particularly with viruses that encode their own thymidine (B127349) kinase (TK), such as Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV). nih.gov In HSV-1-infected cells, the uptake and metabolism of BVDU are significantly enhanced, with total intracellular drug levels being substantially higher than in mock-infected cells. nih.govasm.org This facilitated transport and accumulation are directly linked to the active phosphorylation of the compound by the viral TK. asm.org The resulting phosphorylated metabolites are charged molecules that are effectively trapped within the cell, leading to a higher intracellular concentration of the drug and its active forms. The distribution within the cell then favors compartments where DNA synthesis occurs, such as the nucleus, where the active triphosphate form can interact with the viral DNA polymerase.

Metabolic Fate in Mock-Infected and Virus-Infected Cells

The metabolic pathway of this compound and its analogs diverges significantly between uninfected (mock-infected) and virus-infected cells, a distinction that forms the basis of their selective antiviral action.

Phosphorylation Pathways and Nucleotide Pool Dynamics

The phosphorylation of BVUrd and its related compound BVDU is a key determinant of their antiviral potency and selectivity. This process is highly dependent on the presence of a virus-encoded thymidine kinase (TK).

In mock-infected cells , which rely on cellular kinases, the phosphorylation of BVDU is minimal. nih.govasm.org Cellular TKs have a low affinity for BVDU as a substrate, resulting in very little formation of its phosphorylated derivatives. bibliotekanauki.pl This lack of activation in uninfected cells is a major reason for the low toxicity of the compound to the host.

Conversely, in virus-infected cells , particularly those infected with HSV-1 or VZV, the virally encoded TK efficiently phosphorylates BVDU to its 5'-monophosphate (BVdUMP). nih.govbibliotekanauki.pl This is the rate-limiting step in the activation cascade. Subsequent phosphorylations to the 5'-diphosphate (BVdUDP) and the active 5'-triphosphate (BVdUTP) are carried out by cellular kinases. nih.govgoogle.com

The efficiency of this phosphorylation cascade can differ between viral strains. For example, HSV-1-infected cells readily convert BVDU to BVdUTP, leading to high intracellular concentrations of the active metabolite. nih.govasm.org In contrast, some strains of Herpes Simplex Virus type 2 (HSV-2) are less susceptible to BVDU because their TK is less efficient at phosphorylating BVdUMP to BVdUDP. nih.gov This results in an accumulation of the monophosphate form and significantly lower levels of the active triphosphate, contributing to the type-specific activity of BVDU. nih.gov The active BVdUTP can then competitively inhibit the viral DNA polymerase and also be incorporated into the viral DNA, leading to chain termination and inhibition of viral replication. google.compnas.org

The intracellular nucleotide pools can be affected by the presence of these compounds. For instance, the active form of a related compound, L-BHDU, has been shown to decrease the intracellular pool of thymidine triphosphate (dTTP) in VZV-infected cells, suggesting an interference with pyrimidine (B1678525) biosynthesis pathways. researchgate.net

Table 1: Metabolism of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) in Mock-Infected vs. HSV-Infected Vero Cells

| Cell Type | Parent Compound (pmol/10⁶ cells) | BVDU-Monophosphate (pmol/10⁶ cells) | BVDU-Diphosphate (pmol/10⁶ cells) | BVDU-Triphosphate (pmol/10⁶ cells) |

| Mock-Infected | 63 | Not Detected | Not Detected | Not Detected |

| HSV-1-Infected | 11,310 (total metabolized) | Detected | Detected | Up to 5,565 |

| HSV-2-Infected | Virus strain dependent | Detected | Not Detected | Not Detected |

Data extracted from studies on the metabolic fate of BVDU in Vero cells. nih.govasm.org

Catabolism and Formation of Inactive Metabolites (e.g., BVU)

A significant catabolic pathway for BVDU involves the cleavage of the glycosidic bond, which links the sugar moiety to the pyrimidine base. This reaction is catalyzed by the enzyme thymidine phosphorylase, leading to the formation of the free base, (E)-5-(2-bromovinyl)uracil (BVU). nih.govacs.org This degradation can occur in the liver and other tissues. acs.orgcapes.gov.br

BVU itself is considered an inactive metabolite in terms of direct antiviral activity, as it lacks the deoxyribose group necessary for phosphorylation and incorporation into DNA. nih.gov However, the formation of BVU has significant clinical implications due to its interaction with other enzymes involved in pyrimidine metabolism. nih.gov

Interactions with Host Cell Enzymes Beyond Antiviral Action (e.g., Dihydropyrimidine (B8664642) Dehydrogenase, Thymidylate Synthase)

While the primary antiviral mechanism of BVDU relies on its interaction with viral TK and DNA polymerase, its metabolite, BVU, can have profound effects on host cell enzymes.

Dihydropyrimidine Dehydrogenase (DPD):

The most critical of these interactions is the potent and irreversible inhibition of dihydropyrimidine dehydrogenase (DPD) by BVU. nih.govnih.govnih.gov DPD is the rate-limiting enzyme in the catabolism of pyrimidines, including the widely used anticancer drug 5-fluorouracil (B62378) (5-FU). google.comnih.govnih.gov

The inhibition of DPD by BVU is a mechanism-based inactivation. nih.gov BVU, in the presence of NADPH, is converted by DPD into a reactive intermediate that covalently binds to the enzyme, specifically to a cysteine residue (Cys671) in the active site, leading to its irreversible inactivation. nih.gov This inactivation prevents the degradation of 5-FU, leading to its accumulation to toxic levels in patients receiving both drugs concurrently. google.comnih.gov This drug-drug interaction is a major clinical concern and has led to fatalities. nih.gov

Thymidylate Synthase (TS):

Thymidylate synthase is another host cell enzyme that can be targeted. The monophosphate form of BVDU, BVdUMP, can inhibit cellular thymidylate synthase. umich.eduresearchgate.net This enzyme is crucial for the de novo synthesis of dTMP, a necessary precursor for DNA synthesis. In tumor cells that have been genetically modified to express viral TK, the cytostatic activity of BVDU is primarily due to the inhibition of thymidylate synthase by the generated BVdUMP. umich.eduresearchgate.net This has been explored as a potential strategy for gene therapy in cancer treatment. nih.gov

Impact on Host Cell Metabolism in Research Models

In research settings, the impact of this compound and its derivatives on host cell metabolism has been further elucidated. In uninfected cells, at concentrations where it exhibits potent antiviral activity, BVDU has a minimal effect on normal cell metabolism, including host cell DNA synthesis and proliferation. pnas.orgarvojournals.org This high selectivity index underscores its favorable profile as an antiviral agent. arvojournals.org

However, the catabolite BVU significantly alters the metabolism of other pyrimidines. In animal models, the administration of BVU has been shown to dramatically increase the plasma half-life of thymine (B56734) and 5-FU by inhibiting their degradation by DPD. nih.gov This has been demonstrated in rats and mice, where pre-treatment with BVU enhanced both the therapeutic and toxic effects of 5-FU. nih.gov For instance, in mice with P388 leukemia, the combination of BVU and a low dose of 5-FU significantly extended survival time compared to 5-FU alone. nih.gov Conversely, when combined with a high dose of 5-FU, the increased toxicity led to a decrease in survival time. nih.gov These findings in research models highlight the profound impact that the metabolism of BVDU to BVU can have on the disposition of other drugs and endogenous compounds that are substrates for DPD.

Advanced Research Methodologies and Analytical Approaches

In Vitro Cell-Based Assays for Antiviral Activity Quantification

The initial assessment of the antiviral efficacy of 5-(2-Bromovinyl)uridine and its analogues is predominantly conducted using in vitro cell-based assays. These assays are fundamental for determining the concentration at which the compound can effectively inhibit viral replication in a controlled cellular environment.

Plaque reduction assays are a cornerstone for quantifying the antiviral activity of compounds like (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU). In this method, a confluent monolayer of cultured cells is infected with a virus, which, after a period of incubation, forms localized areas of cell death known as plaques. By treating the infected cell cultures with varying concentrations of the antiviral agent, researchers can determine the concentration that reduces the number of plaques by 50% (ID50). nih.govpnas.org

For instance, in a multistep replication experiment using a plaque reduction assay on Vero cells, BVDU demonstrated high potency against several strains of Herpes Simplex Virus type 1 (HSV-1) and pseudorabies virus (PRV). nih.gov The ID50 values were found to be in the nanomolar range, highlighting its strong inhibitory effect. nih.gov Similarly, studies in human embryonic lung fibroblast (HELF) cell cultures showed that (E)-5-(2-bromovinyl)-1-β-D-arabinofuranosyluracil (BrVaraU) was a potent inhibitor of HSV-1 plaque formation. nih.gov The effectiveness, however, can be cell-line dependent; BrVaraU was found to be nearly 100 times less active in African green monkey kidney (Vero) cells compared to HELF cells. nih.gov

Virus yield reduction assays provide complementary data by measuring the amount of new infectious virus particles produced in the presence of the antiviral compound. pnas.org In experiments with HSV-1 infected cells, (E)-5-(2-bromovinyl)-dUrd caused a significant reduction in virus yield at concentrations as low as 0.004-0.02 µg/ml, demonstrating its potent ability to halt the viral replication cycle. pnas.org

| Compound | Virus | Cell Line | ID50 (µM) |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | HSV-1 (various strains) | Vero | 0.06 - 0.22 |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | Pseudorabies virus (PRV) | Vero | 0.02 - 0.23 |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | HSV-2 | Vero | 8 |

Quantitative Polymerase Chain Reaction (qPCR), specifically real-time qPCR, is a powerful molecular technique used to precisely measure the number of viral genomes within infected cells. google.comnih.gov This method offers high sensitivity and reproducibility for monitoring the impact of antiviral agents on viral DNA replication. nih.gov

The process involves infecting cells, treating them with the compound of interest, and then extracting the total DNA. google.com Using primers and probes specific to a viral gene (e.g., VZV ORF38), qPCR amplifies and quantifies the viral DNA. google.com The data is often normalized against a host cell gene (e.g., human β-globin) to correct for variations in cell number and DNA extraction efficiency. google.comnih.gov A significant reduction in the viral genome copy number in treated cells compared to untreated controls indicates effective inhibition of viral DNA synthesis. This technique is crucial for understanding the precise stage of the viral life cycle that is being inhibited. google.comvirologyresearchservices.com

Plaque Reduction and Yield Reduction Assays

Enzymatic Assays for Kinase and Polymerase Activity

To elucidate the molecular mechanism of action, enzymatic assays are employed to study the interaction between the phosphorylated metabolites of this compound and key viral enzymes. The selectivity of these compounds often resides in their differential processing by viral versus host cell enzymes. pnas.orgasm.org

The antiviral activity of BVDU is dependent on its phosphorylation, a process initiated by the virus-encoded thymidine (B127349) kinase (TK). asm.orgbiorxiv.org Enzymatic assays have shown that BVDU has a markedly higher affinity for the HSV-1-induced TK compared to the HSV-2-induced TK, which is a key factor in its type-specific activity. asm.org In fact, the L-enantiomer, L-BVdU, was found to be a mixed-type inhibitor of HSV-1 TK with a Ki of 0.13 µM, and it is efficiently phosphorylated to its monophosphate form by the viral enzyme but not by human cytosolic TK. nih.gov

Once converted to its triphosphate form (BVdUTP), the compound acts as an inhibitor of viral DNA polymerase. pnas.orgmdpi.com Kinetic studies using purified HSV-1 DNA polymerase have demonstrated that BVdUTP is a competitive inhibitor with respect to the natural substrate, dTTP. pnas.orgacs.org This preferential inhibition of the viral DNA polymerase over host cellular DNA polymerases (α, β, and γ) contributes significantly to the compound's selective antiviral effect. pnas.org

| Compound Form | Target Enzyme | Inhibition Type | Ki (µM) | Finding |

| L-BVdU | HSV-1 Thymidine Kinase (TK) | Mixed | 0.13 | Inhibits viral TK, but not human cytosolic TK. nih.gov |

| L-IdU | HSV-1 Thymidine Kinase (TK) | Competitive | 0.24 | Competitively inhibits viral TK. nih.gov |

| BVdUTP | HSV-1 DNA Polymerase | Competitive (vs dTTP) | - | Preferentially inhibits viral DNA polymerase over host polymerases. pnas.orgacs.org |

Molecular Characterization Techniques for Resistance Studies

The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. Molecular techniques are essential for identifying and characterizing the genetic basis of resistance to compounds like this compound.

When viruses become resistant to BVDU or its analogues, the primary mechanism often involves mutations in the viral gene encoding thymidine kinase (TK). karger.comresearchgate.net Viral genome sequencing is the definitive method for identifying these resistance-conferring mutations. researchgate.net

The process involves isolating resistant viral clones by culturing the virus in the presence of increasing concentrations of the drug. karger.com DNA is then extracted from these resistant isolates, and the TK gene (e.g., VZV ORF36) is amplified via PCR and sequenced. researchgate.net By comparing the gene sequence of the resistant virus to that of the wild-type (sensitive) virus, specific amino acid substitutions can be identified. researchgate.net For example, studies with the related compound L-BHDU identified resistance-conferring mutations in the ATP binding domain and nucleoside binding domain of the VZV thymidine kinase. researchgate.net This information is critical for understanding the structural basis of drug binding and the mechanisms by which viruses evade inhibition. nih.gov

Radiotracer Studies for Metabolic Fate and DNA Incorporation

Radiotracer studies are invaluable for tracking the metabolic pathway of a drug within the cell and confirming its ultimate mechanism of action. By labeling the compound with a radioactive isotope, such as tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]), its uptake, metabolic conversion, and incorporation into macromolecules can be quantitatively measured. asm.orgpnas.org

High-pressure liquid chromatography (HPLC) is a key analytical tool in these studies. asm.orgportlandpress.com After incubating virus-infected cells with radiolabeled (E)-5-(2-bromovinyl)-2'-deoxyuridine, cell extracts can be analyzed by HPLC to separate and quantify the parent compound and its phosphorylated metabolites: the monophosphate (BVdUMP), diphosphate (B83284) (BVdUDP), and the active triphosphate (BVdUTP) forms. asm.orgnih.gov

These studies have revealed critical differences in metabolism between HSV-1 and HSV-2 infected cells. HSV-1-infected cells efficiently metabolize the drug all the way to the triphosphate form. nih.gov In contrast, HSV-2-infected cells primarily produce only the monophosphorylated nucleotide, with little to no further conversion. nih.gov This metabolic block helps explain the significantly lower potency of BVDU against HSV-2. asm.orgnih.gov Furthermore, these studies can confirm the incorporation of the analogue into viral DNA, which can lead to the production of fraudulent DNA and inhibit viral replication. asm.orgasm.org

| Cell Type | Metabolite Detected | Amount (pmol/10⁶ cells) | Implication |

| Mock-infected Vero cells | Parent BVdU | 63 | Minimal uptake/metabolism in uninfected cells. nih.gov |

| HSV-1-infected Vero cells | BVdU Triphosphate (BVdUTP) | up to 5,565 | Efficient conversion to the active form. nih.gov |

| HSV-2-infected Vero cells | BVdU Monophosphate (BVdUMP) | - | Poor substrate for further phosphorylation, explaining type specificity. nih.gov |

### 7.

#### 7.5. Structural-Activity Relationship (SAR) Studies Using Synthetic Analogues

Structural-activity relationship (SAR) studies for this compound and its analogues have been pivotal in optimizing antiviral potency and selectivity. Research has systematically explored modifications of both the pyrimidine (B1678525) base and the sugar moiety to understand the structural requirements for antiviral activity, particularly against herpesviruses like Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). nih.govacs.org

A significant body of research has focused on the (E)-5-(2-bromovinyl)uracil moiety. The stereochemistry of the vinyl group is critical; the (E)-isomer is essential for high potency against HSV-1, while the (Z)-isomer is significantly less active. Modifications to the vinyl substituent have been explored. For instance, replacing the bromine atom with hydrogen to form 5-vinyl-1-beta-D-arabinofuranosyluracil (V-araU) resulted in a marked reduction in anti-Epstein-Barr virus (EBV) activity, although it was accompanied by diminished cytotoxicity. nih.gov Further modifications, such as the addition of a hydroxyl or methoxy (B1213986) group to the vinyl side chain, have also been investigated. The synthesis of 1-β-D-arabinofuranosyl-5-(-2,2-dibromo-1-hydroxyethyl) uracil (B121893), for example, yielded a compound with in vitro activity against HSV-1, albeit 25 times less potent than acyclovir (B1169). tandfonline.com Similarly, 5-(1-methoxy-2-bromoethyl)-2'-deoxyuridine showed antiviral activity, with the bromo derivative being more potent than the chloro analogue. beilstein-journals.org

The nature of the sugar attached to the (E)-5-(2-bromovinyl)uracil base is a key determinant of antiviral specificity and potency. nih.gov While (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) is a potent inhibitor of HSV-1 and VZV, its ribonucleoside counterpart, this compound, is less potent but retains a similar antiviral spectrum, suggesting it may act as a prodrug that is metabolically converted to a deoxyribonucleoside form. nih.gov The replacement of the natural D-sugar configuration with the L-enantiomer, as seen in (E)-5-(2-bromovinyl)-2'-deoxy-L-uridine (L-BVDU), results in compounds that are still efficiently phosphorylated by viral thymidine kinase (TK) but are significantly less cytotoxic than their D-counterparts. nih.govnih.gov This is because the L-enantiomers are poor substrates for human cytosolic TK and are resistant to degradation by nucleoside phosphorylases. nih.gov

Further modifications to the sugar ring, such as replacing the ribofuranose with an arabinofuranosyl moiety or introducing dioxolane and oxathiolane rings, have yielded compounds with interesting activity profiles. nih.govnih.gov For example, certain β-L-dioxolane-uracil nucleosides containing the (E)-5-(2-bromovinyl) or related vinyl substituents, such as β-L-BV-OddU, demonstrated potent activity against VZV and EBV, with EC50 values in the nanomolar to low micromolar range. nih.govacs.org Specifically, β-L-1-[5-(E-2-Bromovinyl)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)]uracil (L-BHDU) was found to be a potent anti-VZV agent that is phosphorylated by VZV TK, but unlike BVDU, is not further converted to the triphosphate form, suggesting an alternative mechanism of action. google.com

These studies collectively highlight that potent antiviral activity is contingent on a complex interplay between the structure of the 5-position substituent and the nature of the attached sugar moiety, which influences viral enzyme recognition, metabolic activation, and cytotoxicity.

| Analogue | Modification | Key Finding | Virus Target(s) | Reference |

|---|---|---|---|---|

| (Z)-5-(2-bromovinyl)-2'-deoxyuridine | Geometric isomerism of the vinyl group | Significantly less active than the (E)-isomer. | HSV-1 | |

| (E)-5-(2-Bromovinyl)-2'-deoxy-L-uridine (L-BVDU) | L-configuration of the sugar moiety | Inhibits HSV-1 TK with activity comparable to the D-analog but is 1000-fold less cytotoxic. | HSV-1 | nih.gov |

| β-L-BV-OddU | Replacement of ribose with a β-L-dioxolane ring | Potent in vitro activity with an EC50 of 0.07 µM. | VZV | nih.gov |

| 5-vinyl-1-beta-D-arabinofuranosyluracil (V-araU) | Substitution of Br with H on the vinyl group; arabinose sugar | Reduced anti-EBV activity compared to the brominated analogue. | EBV | nih.gov |

| 1-β-D-arabinofuranosyl-5-(-2,2-dibromo-1-hydroxyethyl) uracil | Modification of the vinyl side chain | Showed activity against HSV-1, but was less potent than acyclovir. | HSV-1 | tandfonline.com |

#### 7.6. Application of Chromatographic and Spectroscopic Methods for Metabolite and Analogue Characterization

The characterization of this compound, its synthetic analogues, and their metabolites relies heavily on a combination of advanced chromatographic and spectroscopic techniques. These methods are essential for structure elucidation, purity assessment, and studying the metabolic fate of these compounds in biological systems.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of these nucleoside analogues. nih.gov It is frequently used to separate and quantify the parent drug and its metabolites from complex biological matrices like serum. For instance, an HPLC method was developed to assay 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil and its primary metabolite, (E)-5-(2-bromovinyl)uracil, in human serum, achieving a minimum quantifiable level of 0.02 µg/mL for each compound. nih.gov HPLC is also critical in analyzing the products of enzymatic reactions, such as the phosphorylation of L-BVDU by viral thymidine kinase, demonstrating the formation of the corresponding monophosphate. nih.gov Furthermore, HPLC analysis has been used to study the metabolic fate of (E)-5-(2-bromovinyl)-2'-deoxyuridine in virus-infected cells, revealing that HSV-1-infected cells metabolize the drug to its active triphosphate form, whereas HSV-2-infected cells only produce the monophosphate. asm.org

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS or HPLC-MS), provides crucial information on the molecular weight and structure of the compounds. mpi-bremen.denih.gov This combination is powerful for identifying metabolites. For example, the cis-trans isomerization of a related compound, [E]-5-(2-bromovinyl)-2,2'-anhydrouridine, was studied in rats, where the cis-isomer was identified as the sole metabolite in urine using HPLC, mass spectrometry, and NMR spectroscopy. dntb.gov.ua For the characterization of newly synthesized analogues, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition with high accuracy. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon (¹³C NMR) techniques, is indispensable for the definitive structural elucidation of synthetic analogues and their intermediates. nih.govresearchgate.net For example, the structures of newly synthesized 5-carbamoylmethyluridine (B1230082) and 5-carbamoylmethyl-2-thiouridine (B14749067) isolated from human urine were assigned based on UV, NMR, and mass spectral data. nih.gov Similarly, the synthesis of adenosine (B11128) and uridine (B1682114) analogues functionalized at the C5' position utilized ¹H and ¹³C NMR for structural confirmation of the final products. nih.gov

Together, these analytical methods provide a comprehensive toolkit for researchers to synthesize, purify, and characterize novel analogues of this compound and to understand their metabolic pathways, which is critical for the development of new therapeutic agents.

| Method | Application | Key Findings/Purpose | Reference |

|---|---|---|---|

| HPLC | Quantification of parent drug and metabolites in serum | Developed a method to assay 1-β-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil and its metabolite (E)-5-(2-bromovinyl)uracil. | nih.gov |

| HPLC-MS | Analysis of metabolites in biological fluids | Identified the cis-isomer of a related anhydrouridine analogue as a metabolite in rat urine. | dntb.gov.ua |

| ¹H NMR and ¹³C NMR Spectroscopy | Structural elucidation of new synthetic analogues | Confirmed the structures of novel uridine analogues functionalized at the C5' position and other derivatives. | nih.govresearchgate.net |

| UV Spectroscopy | Initial characterization of nucleoside analogues | Used alongside NMR and MS to assign structures to new modified uracil nucleosides isolated from urine. | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of elemental composition | Provided accurate mass data to confirm the chemical formula of newly synthesized compounds. | nih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel 5-(2-Bromovinyl)uridine Analogues with Tailored Research Properties

The foundation laid by (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) has spurred the development of new analogues with improved characteristics. ontosight.ai Future research will likely focus on several key areas of modification:

Modifications at the Sugar Moiety: Alterations to the sugar component of the nucleoside can significantly impact its biological activity and metabolic stability. For instance, the development of L-BHDU (β-L-1-[5-(E-2-Bromovinyl)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)]uracil), a uridine (B1682114) derivative with a modified dioxolane sugar, has shown potent anti-VZV activity. acs.orggoogle.com Further exploration of different sugar puckers, substitutions, and the introduction of carbocyclic or acyclic linkers could lead to analogues with enhanced antiviral potency and reduced toxicity. uga.edu

Alterations of the Bromovinyl Group: The (E)-5-(2-bromovinyl) substituent is crucial for the antiviral activity of BVDU. researchgate.net However, modifications to this group could fine-tune the compound's properties. Research into analogues with different halogens (fluoro, chloro, iodo) or other vinyl substitutions may yield compounds with altered target specificity or improved pharmacokinetic profiles. beilstein-journals.org The synthesis of derivatives with constrained or electronically distinct groups, such as ethynyl, could also lead to novel biological activities.

Prodrug Strategies: To overcome limitations such as poor bioavailability or the need for initial phosphorylation by viral enzymes, the development of prodrugs is a promising strategy. acs.org The synthesis of 5'-amino acid esters, phosphoramidates, and lipid-ester derivatives of L-BHDU has already demonstrated enhanced antiviral activity. acs.org Future work could involve designing prodrugs that target specific cellular transporters or are activated by specific enzymes present in infected cells, thereby increasing their therapeutic index. acs.org

A summary of key structural modifications and their resulting properties is presented in the table below.

| Analogue/Derivative | Structural Modification | Observed Properties/Potential Advantages | References |

| L-BHDU | L-dioxolane sugar moiety | Potent and selective anti-VZV activity. acs.orggoogle.com | acs.orggoogle.com |

| 5'-amino acid ester prodrugs of L-BHDU | Amino acid ester at the 5' position | Enhanced bioavailability and antiviral potency. acs.org | acs.org |

| Phosphoramidate and phosphate (B84403) ester prodrugs of L-BHDU | Phosphoramidate or phosphate ester at the 5' position | Overcomes the rate-limiting monophosphorylation step. acs.org | acs.org |

| 5-(1-methoxy-2-haloethyl)-2'-deoxyuridines | Addition of HOX to the vinyl group | Antiviral activity against HSV-1, though weaker than BVDU. beilstein-journals.org | beilstein-journals.org |

| 5-alkynyl-2'-deoxyuridines | Replacement of the bromovinyl with an alkynyl group | Antiviral activity and inhibition of thymidylate synthetase. researchgate.net | researchgate.net |

Investigation of Combined Antiviral Strategies in Preclinical Models

The emergence of drug-resistant viral strains necessitates the exploration of combination therapies. Future preclinical studies should investigate the synergistic, additive, or antagonistic effects of combining this compound analogues with other classes of antiviral agents. nih.gov

Potential combination strategies include:

Pairing with Polymerase Inhibitors: Combining a this compound analogue, which acts as a substrate for viral thymidine (B127349) kinase, with a direct viral DNA polymerase inhibitor could create a potent two-pronged attack on viral replication. acs.org

Combination with Immune Modulators: Investigating the efficacy of these nucleoside analogues alongside immunomodulatory agents could enhance the host's ability to clear the viral infection.

Overcoming Resistance: For viruses that have developed resistance to one class of drugs, combination therapy with a this compound analogue may restore antiviral efficacy. nih.gov For example, the combination of different non-nucleoside reverse transcriptase inhibitors (NNRTIs) has been proposed to combat HIV resistance. nih.gov

Utilization of this compound as a Molecular Probe for Cellular and Viral Processes

The unique properties of this compound and its derivatives make them valuable tools for studying fundamental biological processes.

Probing Viral Enzyme Activity: Radiolabeled or fluorescently tagged versions of these compounds can be synthesized to monitor the activity and substrate specificity of viral enzymes like thymidine kinase in real-time. nih.gov This can aid in the discovery of new antiviral targets and the characterization of enzyme function.

Investigating Nucleoside Metabolism: These analogues can be used to study the pathways of nucleoside metabolism and phosphorylation in both healthy and virus-infected cells. nih.govmedchemexpress.com This knowledge is crucial for understanding the mechanism of action of nucleoside analogues and for designing more effective drugs.

DNA and RNA Labeling: 5-vinyluridine (B14088465) derivatives have been employed as metabolic probes for labeling cellular DNA and RNA, allowing for the visualization and tracking of nucleic acid synthesis. rsc.org

Computational Chemistry and Molecular Modeling for Structural and Mechanistic Insights

Computational approaches are increasingly integral to drug discovery and development. kallipos.grfiveable.mesiftdesk.org For this compound and its analogues, these methods can provide invaluable insights:

Structure-Activity Relationship (SAR) Studies: Molecular modeling can be used to understand the structural features that are essential for antiviral activity. uga.edu By docking different analogues into the active site of viral enzymes, researchers can predict their binding affinity and inhibitory potential, guiding the synthesis of more potent compounds. researchgate.net

Predicting Pharmacokinetic Properties: Computational models can predict absorption, distribution, metabolism, and excretion (ADME) properties of new analogues, helping to prioritize compounds with favorable pharmacokinetic profiles for further development.

Understanding Resistance Mechanisms: Molecular dynamics simulations can be used to study how mutations in viral enzymes lead to drug resistance. This understanding can inform the design of new analogues that are less susceptible to resistance.

| Computational Application | Objective | Potential Outcome | References |

| Molecular Docking | Predict binding affinity of analogues to viral enzymes. | Guide the design of more potent inhibitors. | researchgate.net |

| QSAR (Quantitative Structure-Activity Relationship) | Correlate chemical structure with biological activity. | Identify key structural features for antiviral efficacy. | uga.edu |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of enzyme-inhibitor complexes. | Understand mechanisms of drug resistance. | kallipos.gr |

| ADME Prediction | Computationally estimate pharmacokinetic properties. | Prioritize analogues with favorable drug-like properties. | siftdesk.org |

Exploration of this compound in Non-Antiviral Biological Research

While primarily known for its antiviral properties, the unique structure of this compound suggests potential applications in other areas of biological research.

Inhibition of Mitochondrial Thymidine Kinase-2: (E)-5-(2-bromovinyl)uridine has been identified as a potent and selective inhibitor of mitochondrial thymidine kinase-2 (TK-2). nih.gov This opens up avenues for its use as a research tool to study mitochondrial DNA replication and its role in various diseases.

Cancer Research: The ability of some nucleoside analogues to interfere with DNA synthesis makes them candidates for anticancer agents. fiu.eduscirp.org The inactive metabolite of BVDU, (E)-5-(2-bromovinyl)uracil (BVU), has been shown to enhance the efficacy of the chemotherapeutic agent 5-fluorouracil (B62378) by inhibiting dihydropyrimidine (B8664642) dehydrogenase (DPD). medchemexpress.com Further investigation into the anticancer potential of this compound and its derivatives, particularly in combination therapies, is warranted.

Pulmonary Fibrosis: Research has explored the use of uridine phosphorylase inhibitors to prevent or treat drug-induced pulmonary fibrosis, a condition that can be caused by certain anti-cancer drugs. google.com Given the structural similarity of this compound to uridine, its potential role in modulating uridine phosphorylase activity and its effects on conditions like pulmonary fibrosis could be an area for future investigation.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-(2-Bromovinyl)uridine in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Conduct experiments in a fume hood to minimize inhalation risks .

- Store the compound in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent decomposition .

- Dispose of waste via certified biological waste management services to avoid environmental contamination .

Q. What synthetic routes yield this compound with high stereochemical purity?

- Methodological Answer :

- Pd-catalyzed cross-coupling : React 5-iodouracil nucleosides with (E)-1,2-bis(tributylstannyl)ethene under palladium catalysis to achieve stereoselective (E)-isomer formation .

- Radical-mediated hydrogermylation : Use triorganogermanes (e.g., triphenylgermane) with 5-ethynyluridine to produce (Z)-isomers, followed by solvent-dependent isomerization for E-configuration .

- Validate stereochemistry via X-ray crystallography (e.g., SHELXS86/SHELXL93 programs) or NMR analysis .

Advanced Research Questions

Q. How does phosphorylation of this compound by viral kinases dictate its antiviral specificity against herpesviruses?

- Methodological Answer :

- Enzymatic assays : Incubate the compound with thymidine kinase (TK) from herpes simplex virus type 1 (HSV-1) and human TK1 to compare phosphorylation rates. HSV-1 TK phosphorylates this compound 100–300× more efficiently than human TK1, enabling selective activation in infected cells .

- Antiviral activity correlation : Measure 50% inhibitory concentration (IC50) in TK<sup>+</sup> vs. TK<sup>−</sup> viral strains. TK<sup>+</sup> strains show IC50 values 10–100× lower due to preferential phosphorylation .

Q. What analytical challenges arise in quantifying this compound metabolites in biological matrices?

- Methodological Answer :

- Chromatographic separation : Use reversed-phase HPLC with UV detection (λ = 254–280 nm) or LC-MS/MS (e.g., C18 columns, acetonitrile/water gradients) to resolve the compound from endogenous nucleosides .

- Matrix interference mitigation : Employ solid-phase extraction (SPE) or protein precipitation (acetonitrile) to reduce serum/plasma background noise .

- Metabolite identification : Co-inject synthesized metabolites (e.g., bromovinyluracil) as reference standards for retention time matching .

Q. How do structural modifications to the uracil or ribose moieties affect antiviral activity and cytotoxicity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies :

- 5-position substitutions : Replace bromine with chlorine or methyl groups; bromine enhances HSV-1 inhibition (IC50 = 0.005 µM) due to increased electrophilicity .

- Sugar moiety modifications : Arabinofuranosyl derivatives (e.g., BVaraU) show reduced cytotoxicity but retain anti-varicella zoster virus (VZV) activity .

- Cytotoxicity assays : Compare CC50 (50% cytotoxic concentration) in human fibroblasts using MTT or XTT assays; arabinose derivatives typically exhibit CC50 > 100 µM vs. <10 µM for deoxyribose analogs .